molecular formula C13H21NO4 B2700512 2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid CAS No. 1807940-17-5

2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid

Cat. No.: B2700512
CAS No.: 1807940-17-5
M. Wt: 255.314
InChI Key: MNUNPDQAOUQRMY-NOZJJQNGSA-N
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Description

2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is an organic compound characterized by its unique structure, which includes an eight-membered ring along with tert-butoxy and carbonyl groups. This compound is often used in organic synthesis and has various applications in scientific research .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol for the removal of the Boc group . Selective cleavage of the N-Boc group can be achieved using AlCl3 .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group results in the formation of the corresponding amine .

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid involves the protection of amines through the formation of a Boc group. This process is facilitated by the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed under acidic conditions, resulting in the regeneration of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid is unique due to its specific structure, which includes an eight-membered ring and tert-butoxy and carbonyl groups. This structure provides distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

(3aS,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-5-4-6-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUNPDQAOUQRMY-NOZJJQNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCC[C@]2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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